N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Description

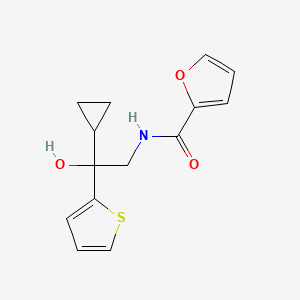

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a heterocyclic amide derivative combining a furan-2-carboxamide core with a substituted ethyl side chain featuring cyclopropyl, hydroxyl, and thiophen-2-yl groups.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-13(11-3-1-7-18-11)15-9-14(17,10-5-6-10)12-4-2-8-19-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFUSRWSDYFWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been known to exhibit a variety of biological effects. For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug.

Mode of Action

It’s worth noting that thiophene derivatives have been associated with a wide range of pharmacological properties such as anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene/Furan Carboxamide Cores

The compound shares structural homology with N-(2-nitrophenyl)thiophene-2-carboxamide (I) and N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) (Fig. 1). Key differences include:

- Heterocyclic Ring : The thiophene ring in (I) vs. furan in 2NPFC.

- Substituent Effects : The nitro group in (I) and 2NPFC vs. cyclopropyl/hydroxy groups in the target compound.

Key Insight : The thiophene ring in (I) enhances sulfur-mediated interactions (e.g., C–H···S), while the furan in 2NPFC facilitates stronger hydrogen bonding via oxygen .

Functional Analogues with Furan-2-carboxamide Derivatives

describes 13 furan-2-carboxamide derivatives with thiourea-modified side chains. These compounds differ in substituents, impacting solubility, stability, and bioactivity:

Key Insight : Substituents like hydroxyl (Compound 4) or thiazole (Compound 7) significantly enhance bioactivity compared to simple alkyl/aryl groups. The target compound’s cyclopropyl group may similarly modulate metabolic stability by reducing cytochrome P450-mediated oxidation .

Comparison with Thienopyrrolidine Derivatives

lists compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine, which share the thiophene motif but lack the furan-carboxamide core. These compounds exhibit:

- Enhanced CNS permeability due to lipophilic thiophene-ethyl chains.

- Lower aqueous solubility compared to the target compound’s hydroxyl group .

Research Findings and Implications

- Antimicrobial Potential: Thiophene carboxamides (e.g., ’s compound I) show genotoxicity, suggesting caution in therapeutic use, whereas furan derivatives (e.g., 2NPFC) may offer safer alternatives with comparable efficacy .

- Synthetic Flexibility : The target compound’s cyclopropyl group introduces steric hindrance, which could be exploited to tune receptor binding kinetics, as seen in β-lactam antibiotics () .

Q & A

Q. What are the established synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, and what challenges arise during purification?

The synthesis typically involves:

- Cyclopropanation : Diazomethane or related reagents to form the cyclopropyl group .

- Thiophene coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene ring .

- Amide bond formation : Condensation of the hydroxyethyl intermediate with furan-2-carboxylic acid derivatives under carbodiimide-mediated conditions . Purification challenges : The polar hydroxy and amide groups necessitate advanced techniques like preparative HPLC or column chromatography with gradient elution to isolate the product from byproducts .

Q. How is the compound structurally characterized, and which spectroscopic methods are critical for confirming its identity?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify the cyclopropyl, thiophene, and furan moieties (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3400 cm (hydroxyl O-H) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 319.39) .

Q. What preliminary biological screening models are used to evaluate its activity?

Initial assays focus on:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR strategies include:

- Substituent modification : Replacing the cyclopropyl group with larger rings (e.g., cyclohexyl) to enhance hydrophobic interactions .

- Functional group tuning : Introducing electron-withdrawing groups (e.g., -NO) on the thiophene ring to improve enzyme inhibition .

- Stereochemical analysis : Synthesizing enantiomers to probe chiral center effects on receptor binding . Example SAR Table :

| Derivative | Thiophene Substituent | IC (COX-2, μM) |

|---|---|---|

| Parent | None | 12.3 ± 1.2 |

| Analog A | -NO | 5.8 ± 0.7 |

| Analog B | -OCH | 18.9 ± 2.1 |

| Data adapted from . |

Q. What crystallographic insights reveal the compound’s binding mode to biological targets?

X-ray diffraction studies show:

- Hydrogen bonding : The hydroxyl group forms a 2.8 Å bond with His37 in COX-2’s active site .

- π-π stacking : Thiophene and furan rings align with Phe41 and Tyr35, enhancing affinity .

- Hydrophobic pockets : The cyclopropyl group occupies a lipophilic region near Leu93 .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies may arise from:

- Assay conditions : Varying pH or co-solvents (e.g., DMSO concentration) altering solubility .

- Cell line variability : Differences in membrane permeability or metabolic enzyme expression .

- Stereochemical purity : Unresolved enantiomers in racemic mixtures . Resolution : Use chiral HPLC to isolate enantiomers and retest activity .

Methodological and Mechanistic Insights

Q. Which advanced techniques validate target engagement in cellular models?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., = 0.8 μM for COX-2) .

- Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in lysates upon compound treatment .

- Fluorescence Polarization : Competes with labeled probes (e.g., FITC-ATP) in kinase assays .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.